molecular formula C18H20O6 B1229801 7,3'-Dihydroxy-8,2',4'-trimethoxyisoflavan

7,3'-Dihydroxy-8,2',4'-trimethoxyisoflavan

Cat. No.: B1229801
M. Wt: 332.3 g/mol
InChI Key: QVVPJFBYFYYVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,3'-Dihydroxy-8,2',4'-trimethoxyisoflavan is a natural product found in Dalbergia parviflora, Machaerium acutifolium, and other organisms with data available.

Scientific Research Applications

Cytotoxic Activity

Research has identified various polysubstituted isoflavonoids, including 7,3'-Dihydroxy-8,2',4'-trimethoxyisoflavan and its analogs, exhibiting cytotoxic activity against several human cancer cell lines. These compounds have been isolated from plants like Spatholobus suberectus and Flemingia macrophylla. Their cytotoxic properties make them potential candidates for cancer research and treatment development (Wang et al., 2017).

Antimicrobial Properties

Isoflavonoids, including variants similar to this compound, have demonstrated antimicrobial properties. These compounds, isolated from plants like Eysenhardtia polystachya and Astragalus species, show significant activity against various microbial strains. This highlights their potential as natural antimicrobial agents in medical research (Alvarez et al., 1998); (El-Sebakhy et al., 1994).

Antioxidant and Anti-inflammatory Effects

Studies on similar isoflavonoids suggest potential antioxidant and anti-inflammatory effects, which could be relevant for this compound. These properties are critical in preventing oxidative stress-related diseases and in managing inflammatory conditions (Hanson, 2016).

Potential in Neurological Research

Related flavonoids have shown promise in neurological research, indicating possible applications for this compound in this field. Their effects on neurogenesis and potential antidepressant properties make them subjects of interest in neuropharmacology and mental health research (Liu et al., 2010).

Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3

InChI Key

QVVPJFBYFYYVDM-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Synonyms

7,3'-dihydroxy-2',4',8-trimethoxyisoflavan
duartin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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